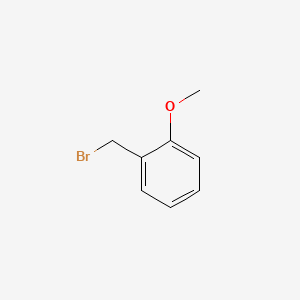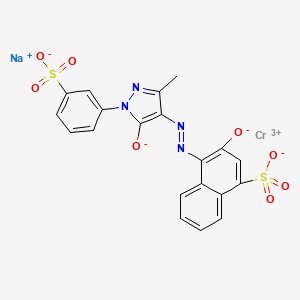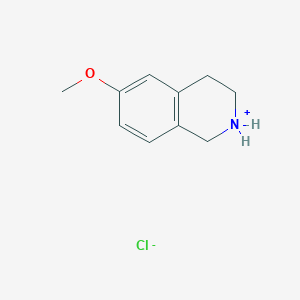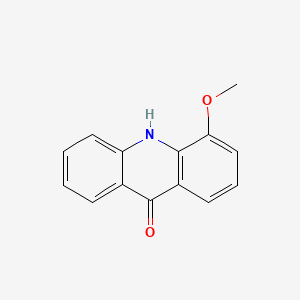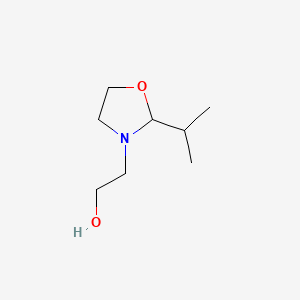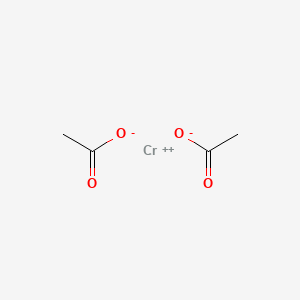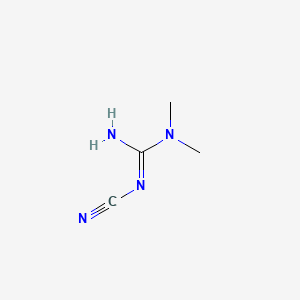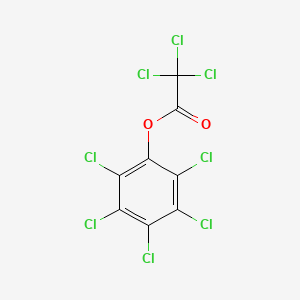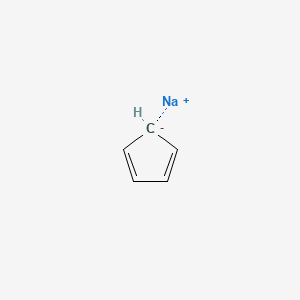
环戊二烯基钠
描述
Sodium cyclopentadienide is an organosodium compound with the formula C5H5Na . It is often abbreviated as NaCp, where Cp− is the cyclopentadienide anion . It is a colorless solid, although samples often are pink owing to traces of oxidized impurities . It is used as a reagent for the preparation of metallocenes .
Synthesis Analysis
Sodium cyclopentadienide is commercially available as a solution in THF . It is prepared by treating cyclopentadiene with sodium . The conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene . Sodium and potassium cyclopentadienide were obtained in an improved synthetic procedure. They were prepared in a one-pot synthesis directly by reaction of alkali metals with neat dicyclopentadiene at elevated temperature .Molecular Structure Analysis
The nature of NaCp depends strongly on its medium and for the purposes of planning syntheses; the reagent is often represented as a salt Na+ C5H−5 . Crystalline solvent-free NaCp, which is rarely encountered, is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Na+ centers sandwiched between μ - η5: η5 -C5H5 ligands .Chemical Reactions Analysis
Sodium cyclopentadienide is a common reagent for the preparation of metallocenes . For example, it is used in the preparation of ferrocene and zirconocene dichloride . Sodium cyclopentadienide is also used for the preparation of substituted cyclopentadienyl derivatives such as the ester and formyl derivatives .Physical And Chemical Properties Analysis
Sodium cyclopentadienide has a molar mass of 88.085 g·mol−1 . It appears as a colorless solid and has a density of 1.113 g/cm3 . It decomposes in water but is soluble in THF .科学研究应用
Synthesis and Improvement
- Improved Synthesis : Sodium cyclopentadienide has been synthesized through an improved method, allowing for the preparation of this compound directly from alkali metals and neat dicyclopentadiene at elevated temperatures. This process yields a white powder product, free of colored impurities, and eliminates the need for dry solvents like THF or decahydronaphthalene (Panda, Gamer, & Roesky, 2003).
Organometallic Chemistry
- Organometallic Reagents : Sodium cyclopentadienide is a significant reagent in organometallic chemistry, primarily used to prepare numerous cyclopentadienyl complexes. Its synthesis can be achieved without using any solvents, offering a more convenient and pure approach (Panda et al., 2014).
Chemical Reactions and Products
- Carbonation and Polymethylation : Sodium cyclopentadienide undergoes carbonation to produce compounds like Thiele's acid and its isomers. It also shows potential for polymethylation, leading to polymethylcyclopentadienes (Marchand et al., 1998); (Mclean & Haynes, 1965).
Amino-functionalization and Ligand Chemistry
- Amino-functionalized Derivatives : Sodium cyclopentadienide has been used to synthesize amino-functionalised cyclopentadienyl transfer reagents and derivatives for potential applications in ligand chemistry (Bradley et al., 2002).
Coordination Compounds and Metallocenes
- Complex Formation : This compound aids in forming various coordination compounds and metallocenes with elements like zirconium, molybdenum, and ruthenium. It shows diverse coordination behaviors, including the formation of chelate ligands and metal-metal bonded dimers (Klass et al., 1999); (Smart & Curtis, 1977).
Substitution and Derivative Synthesis
- Functional Derivatives : It is useful in synthesizing cyclopentadienyl compounds with various substituents like aldehyde, ketone, or ester, contributing to a wide range of chemical studies and applications (Macomber, Hart, & Rausch, 1982).
安全和危害
未来方向
Sodium cyclopentadienide has been studied as a new type of electrolyte for sodium batteries . The use of sodium cyclopentadienide dissolved in tetrahydrofuran as the electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This suggests that sodium cyclopentadienide could be further studied for its potential applications in energy storage .
属性
IUPAC Name |
sodium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVHDUNQKJDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063665 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium, 2,4-cyclopentadienide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium cyclopentadienide | |
CAS RN |
4984-82-1 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta-2,4-dien-1-ylsodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

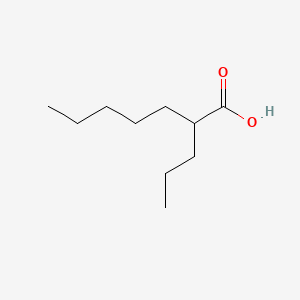
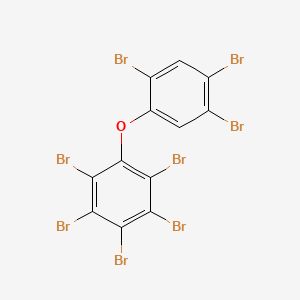
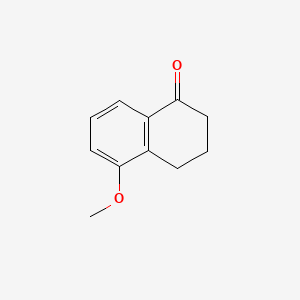
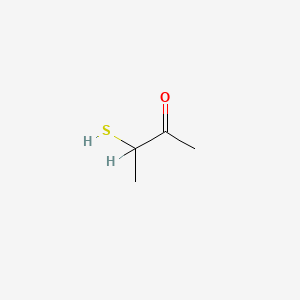
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

